molecular formula C10H8BrNO B3246132 4-Bromo-3-oxo-2-phenylbutanenitrile CAS No. 175432-90-3

4-Bromo-3-oxo-2-phenylbutanenitrile

Cat. No.: B3246132
CAS No.: 175432-90-3
M. Wt: 238.08 g/mol
InChI Key: SOGLZSJNZSEDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-oxo-2-phenylbutanenitrile is an organic compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . It is a biochemical used primarily in proteomics research . This compound is characterized by the presence of a bromine atom, a nitrile group, and a phenyl group attached to a butanenitrile backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-oxo-2-phenylbutanenitrile typically involves the bromination of 3-oxo-2-phenylbutanenitrile. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the molecule.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial-grade brominating agents and solvents, along with continuous monitoring of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-oxo-2-phenylbutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Reduction: Products include amines or other reduced forms of the nitrile group.

    Oxidation: Products include oxidized phenyl derivatives.

Scientific Research Applications

4-Bromo-3-oxo-2-phenylbutanenitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-3-oxo-2-phenylbutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved often include nucleophilic substitution or addition reactions, leading to the formation of stable complexes with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-oxo-2-phenylbutanenitrile is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and provides distinct electronic properties compared to its analogs .

Biological Activity

4-Bromo-3-oxo-2-phenylbutanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol. The presence of the bromine atom, along with the carbonyl and nitrile functional groups, contributes to its reactivity and biological properties.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
  • Receptor Modulation : The compound may bind to certain receptors, altering their activity and influencing cellular responses.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For instance, studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study Example :
In a study evaluating its effects on human breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (p < 0.05) compared to untreated controls. The compound was found to induce apoptosis via the intrinsic pathway, as evidenced by increased levels of caspase-3 activity.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions, including:

  • Condensation Reactions : Combining appropriate aldehydes and ketones under basic conditions.
  • Nitrilation : Introducing the nitrile group through nucleophilic substitution methods.

Research into derivatives of this compound is ongoing, aiming to enhance its biological activity and selectivity.

Future Directions

Further studies are required to elucidate the precise mechanisms underlying the biological activities of this compound. Investigating structure–activity relationships (SAR) will be crucial for optimizing its efficacy and reducing potential side effects.

Properties

IUPAC Name

4-bromo-3-oxo-2-phenylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-6-10(13)9(7-12)8-4-2-1-3-5-8/h1-5,9H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGLZSJNZSEDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-oxo-2-phenylbutanenitrile
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-oxo-2-phenylbutanenitrile
Reactant of Route 3
Reactant of Route 3
4-Bromo-3-oxo-2-phenylbutanenitrile
Reactant of Route 4
Reactant of Route 4
4-Bromo-3-oxo-2-phenylbutanenitrile
Reactant of Route 5
Reactant of Route 5
4-Bromo-3-oxo-2-phenylbutanenitrile
Reactant of Route 6
4-Bromo-3-oxo-2-phenylbutanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.